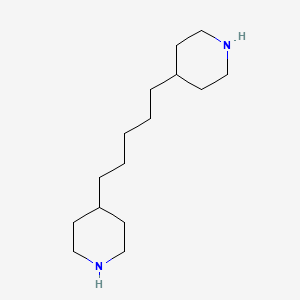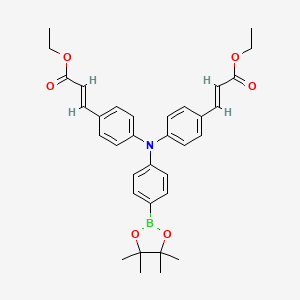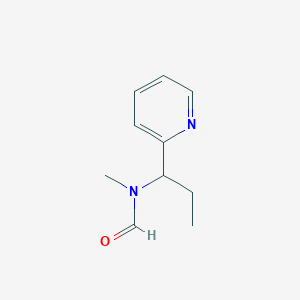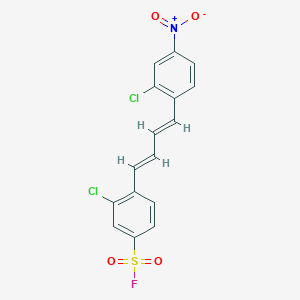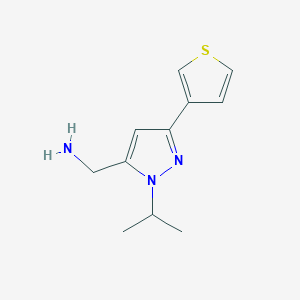
(1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.
Introduction of the thiophene ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane.
Addition of the isopropyl group: The isopropyl group can be introduced through an alkylation reaction using isopropyl halide.
Formation of the methanamine group: This can be achieved through reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to dihydropyrazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methanamine group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrazole derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
(1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine): Similar structure but lacks the methanamine group.
(1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol: Similar structure but has a methanol group instead of methanamine.
(1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetic acid: Similar structure but has an acetic acid group instead of methanamine.
Uniqueness
The presence of the methanamine group in (1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine imparts unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C11H15N3S |
|---|---|
Molecular Weight |
221.32 g/mol |
IUPAC Name |
(2-propan-2-yl-5-thiophen-3-ylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C11H15N3S/c1-8(2)14-10(6-12)5-11(13-14)9-3-4-15-7-9/h3-5,7-8H,6,12H2,1-2H3 |
InChI Key |
DPFRZADITWKSKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C2=CSC=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


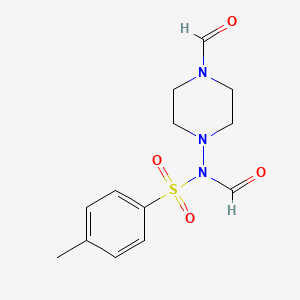
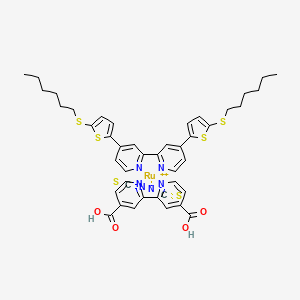
![1-[(4-Imino-1,4-dihydropyridin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B13344848.png)
![(2,8-Dioxaspiro[4.5]decan-3-yl)methanamine](/img/structure/B13344858.png)
![Methyl 3-oxospiro[3.6]decane-1-carboxylate](/img/structure/B13344862.png)
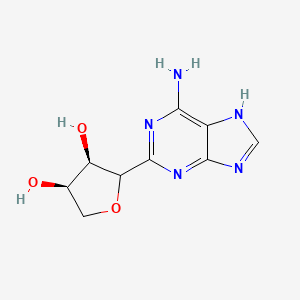

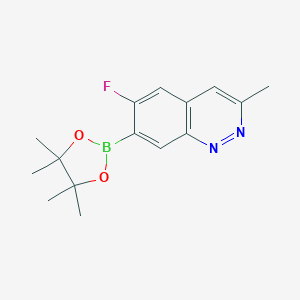
![Benzenesulfonylfluoride, 2-chloro-6-[(2-chloro-4-nitrophenoxy)methyl]-](/img/structure/B13344891.png)
![tert-Butyl 5-methyloctahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13344896.png)
